3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine 3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Brand Name: Vulcanchem
CAS No.: 1416713-26-2
VCID: VC2893955
InChI: InChI=1S/C11H11Br2N3O/c12-10-7-4-5-14-11(13)9(7)16(15-10)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2
SMILES: C1CCOC(C1)N2C3=C(C=CN=C3Br)C(=N2)Br
Molecular Formula: C11H11Br2N3O
Molecular Weight: 361.03 g/mol

3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

CAS No.: 1416713-26-2

Cat. No.: VC2893955

Molecular Formula: C11H11Br2N3O

Molecular Weight: 361.03 g/mol

* For research use only. Not for human or veterinary use.

3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine - 1416713-26-2

Specification

CAS No. 1416713-26-2
Molecular Formula C11H11Br2N3O
Molecular Weight 361.03 g/mol
IUPAC Name 3,7-dibromo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine
Standard InChI InChI=1S/C11H11Br2N3O/c12-10-7-4-5-14-11(13)9(7)16(15-10)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2
Standard InChI Key AVFDODBGKIGNTG-UHFFFAOYSA-N
SMILES C1CCOC(C1)N2C3=C(C=CN=C3Br)C(=N2)Br
Canonical SMILES C1CCOC(C1)N2C3=C(C=CN=C3Br)C(=N2)Br

Introduction

Fundamental Chemical Properties

3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is defined by its distinct molecular structure combining a pyrazolo[3,4-c]pyridine core with bromine substituents and a tetrahydropyran moiety. The compound's core structure consists of a fused ring system where a pyrazole ring is connected to a pyridine ring, with bromine atoms at positions 3 and 7, and a tetrahydro-2H-pyran-2-yl group attached to the nitrogen atom at position 1 of the pyrazole ring. This unique structural arrangement contributes to its chemical reactivity and potential biological activities.

Basic Identification and Properties

The essential chemical properties and identifiers of 3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine are presented in Table 1.

Table 1. Chemical Properties of 3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

PropertyValue
CAS Number1416713-26-2
Molecular FormulaC₁₁H₁₁Br₂N₃O
Molecular Weight361.03 g/mol
IUPAC Name3,7-dibromo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine
Standard InChIInChI=1S/C11H11Br2N3O/c12-10-7-4-5-14-11(13)9(7)16(15-10)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2
Standard InChIKeyAVFDODBGKIGNTG-UHFFFAOYSA-N
SMILESC1CCOC(C1)N2C3=C(C=CN=C3Br)C(=N2)Br
PubChem Compound121228850

The compound features two bromine atoms at positions 3 and 7, which significantly influence its chemical reactivity and potential biological interactions. The tetrahydropyran ring attached to the nitrogen atom provides additional structural complexity and may affect the compound's solubility and binding properties in various biochemical environments.

Structural Characteristics and Analysis

The structural composition of 3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine features several key elements that define its chemical behavior. The pyrazolo[3,4-c]pyridine core forms a bicyclic heterocyclic system with a pyrazole ring fused to a pyridine ring. This arrangement creates a planar aromatic system with specific electronic distribution. The bromine substituents at positions 3 and 7 introduce electron-withdrawing effects and serve as potential sites for further chemical modifications.

The tetrahydro-2H-pyran-2-yl group attached to the nitrogen at position 1 creates a third ring system in the molecule, adding three-dimensional complexity to the otherwise planar pyrazolopyridine core. This structural feature may affect the compound's ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The oxygen atom in the tetrahydropyran ring provides an additional site for hydrogen bond acceptance, which could be significant for potential biological activity .

Synthesis Methodologies

The synthesis of 3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine typically involves a multi-step process, with bromination of a pyrazolo[3,4-c]pyridine precursor being a critical step. The general synthetic route and reaction conditions are discussed below.

Synthetic Approach

The synthesis of 3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine typically involves the bromination of a pyrazolo[3,4-c]pyridine precursor. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents, carried out in organic solvents such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination.

The starting materials for this synthesis may include appropriately substituted pyridine derivatives that undergo cyclization to form the pyrazolopyridine core. The protection of the pyrazole nitrogen with a tetrahydropyran group is usually accomplished using dihydropyran under acidic conditions. This protection step is essential for directing the bromination to the desired positions and preventing unwanted side reactions.

Reaction Conditions and Mechanisms

The typical reaction conditions for the synthesis of 3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine involve carefully controlled parameters to ensure optimal yield and purity. The reaction mechanism likely proceeds through electrophilic aromatic substitution, with the bromine atoms attacking the electron-rich positions of the pyrazolopyridine ring system.

The sequential bromination at positions 3 and 7 requires careful control of reaction conditions, as the first bromination affects the electronic distribution in the molecule, potentially influencing the reactivity and regioselectivity of the second bromination. Temperature control and selection of appropriate solvents are crucial factors in achieving the desired dibrominated product with high yield and purity.

Comparison with Structurally Related Compounds

To better understand the unique characteristics of 3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine, a comparison with structurally related compounds provides valuable insights. Table 2 presents a comparative analysis of this compound with several analogous structures.

Table 2. Comparison of 3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Differences
3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine1416713-26-2C₁₁H₁₁Br₂N₃O361.03Reference compound
3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine1416713-68-2C₁₁H₁₁Br₂N₃O361.03Different pyrazole-pyridine fusion orientation [4,3-b] vs [3,4-c]
3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine1416714-10-7C₁₁H₁₁Br₂N₃O361.03Different pyrazole-pyridine fusion orientation [4,3-c] vs [3,4-c]
3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine1416713-43-3C₁₁H₁₁BrClN₃O316.58Contains chlorine instead of second bromine; different fusion orientation
3,7-Dibromo-1H-pyrazolo[4,3-c]pyridineNot specifiedC₆H₃Br₂N₃276.92Lacks tetrahydropyran group; different fusion orientation

The structural variations among these compounds, particularly in the orientation of the pyrazole-pyridine fusion and the nature of halogen substituents, can significantly affect their chemical and biological properties. These differences may influence factors such as reactivity, stability, and potential interactions with biological targets .

The comparison reveals that subtle variations in structure, such as the orientation of ring fusion or the substitution of one bromine atom with chlorine, can lead to distinct compounds with potentially different properties. This structural diversity is important for structure-activity relationship studies in drug discovery and the development of compounds with specific functions .

Current Research Status and Future Perspectives

Current Research Activities

Current research involving 3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine and related compounds appears to be focused primarily on synthetic methodologies and potential applications in medicinal chemistry. The development of efficient synthetic routes to produce these complex heterocyclic compounds with high yields and purity remains an active area of research.

Additionally, research on the potential biological activities of pyrazolopyridine derivatives continues to expand, with investigations exploring their interactions with various biological targets. The unique structural features of 3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine make it a candidate for further exploration in these studies .

Future Research Directions

Several promising research directions for 3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine could include:

  • Development of more efficient and selective synthetic methods

  • Exploration of diverse chemical transformations using the compound as a building block

  • Investigation of potential biological activities through screening against various targets

  • Structure-activity relationship studies through the synthesis of analogs with modified substituents

  • Application in the development of novel materials with specific properties

The bromine substituents provide opportunities for further functionalization through various cross-coupling reactions, potentially leading to libraries of derivatives with diverse properties. Such derivatives could be valuable in drug discovery efforts and materials science applications .

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